4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
CAS No.:
Cat. No.: VC17743839
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid -](/images/structure/VC17743839.png)
Specification
Molecular Formula | C20H21NO4 |
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Molecular Weight | 339.4 g/mol |
IUPAC Name | 4-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid |
Standard InChI | InChI=1S/C20H21NO4/c1-14-11-18(16-7-9-17(10-8-16)19(22)23)12-21(14)20(24)25-13-15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3,(H,22,23) |
Standard InChI Key | SSIXLCPGBPIJEO-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid, reflecting its benzyl-protected pyrrolidine core linked to a para-substituted benzoic acid . The molecular formula confirms the presence of 20 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and four oxygen atoms, with a calculated exact mass of 339.1471 g/mol .
Table 1: Structural Comparison with Analogous Compounds
Synthetic Routes and Purification Challenges
Synthesis from Pyrrolidine Precursors
While no direct synthesis protocol for this compound is disclosed in the reviewed literature, analogous routes for Cbz-protected pyrrolidines involve:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to yield the pyrrolidine core.
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Cbz Protection: Reaction with benzyl chloroformate under basic conditions to install the Cbz group .
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Coupling with Benzoic Acid: Mitsunobu or Ullmann coupling to attach the benzoic acid moiety at the para position .
A critical challenge lies in purifying intermediates. For example, brominated pyrrolidine precursors require chromatography or recrystallization to achieve >98% purity, as impurities can deactivate palladium catalysts in subsequent cross-coupling steps .
Analytical Characterization
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Spectroscopic Data: The NMR spectrum (predicted) displays signals at δ 1.2 ppm (methyl doublet), δ 3.4–4.1 ppm (pyrrolidine protons), and δ 7.3–8.1 ppm (aromatic protons) .
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Mass Spectrometry: ESI-MS shows a dominant [M+H] peak at m/z 340.2, consistent with the molecular weight .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound is sparingly soluble in aqueous solutions (estimated solubility <1 mg/mL at pH 7.4) but exhibits improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the Cbz group undergoing thermal cleavage.
Table 2: Key Physicochemical Parameters
Metabolic Considerations
In silico predictions using SwissADME suggest moderate cytochrome P450 inhibition (CYP3A4 IC ≈ 15 µM), hinting at potential drug-drug interactions if used in therapeutic contexts . The benzoic acid group may undergo glucuronidation in hepatic microsomes, a common detoxification pathway.
Research Applications and Biological Relevance
Role in Medicinal Chemistry
Though biological data specific to this compound are scarce, structurally related Cbz-pyrrolidines serve as:
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Neurotransmitter Analogues: Modulators of serotonin (5-HT) and dopamine receptors .
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Prodrug Candidates: The Cbz group enhances blood-brain barrier penetration, as seen in eletriptan derivatives .
Material Science Applications
The rigid pyrrolidine-benzoic acid scaffold has been explored in metal-organic frameworks (MOFs) for gas storage, though this remains speculative for the target compound.
Challenges and Future Directions
Synthetic Optimization
Current bottlenecks include:
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Low Yields: Cross-coupling reactions often yield <40% due to steric hindrance .
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Chromatographic Dependency: Scaling purification without column chromatography remains unresolved .
Target Identification
High-throughput screening campaigns are needed to elucidate protein targets. Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in migraine and depression .
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